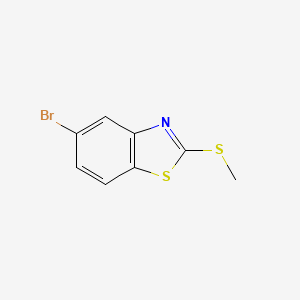

5-Bromo-2-(methylthio)benzothiazole

Vue d'ensemble

Description

5-Bromo-2-(methylthio)benzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The compound is further modified by the presence of a bromine atom and a methylthio group at specific positions on the benzothiazole scaffold. This structure is a key feature in various chemical syntheses and biological applications due to its potential pharmacological activities and its role as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those substituted with bromine and methylthio groups, can be achieved through several synthetic routes. One approach involves the palladium-catalyzed cross-coupling of 2-bromoanilides with alkyl thiolates to yield sulfides, which can then be converted to benzothiazoles under basic or acidic conditions . Another method for synthesizing substituted benzothiazoles, such as 5-bromo-1,3-benzothiazol-2(3H)-ones, employs Stille and Suzuki reactions starting from 5-bromo-1,3-benzothiazol-2(3H)-ones . These methods demonstrate the versatility and adaptability of palladium-catalyzed reactions in constructing the benzothiazole core with various substituents.

Molecular Structure Analysis

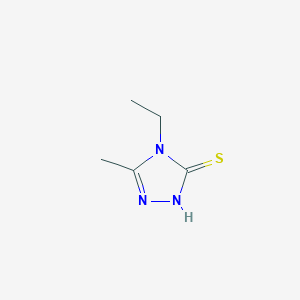

The molecular structure of benzothiazole derivatives can be elucidated using various analytical techniques. For instance, the crystal structure of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles provides insight into the spatial arrangement of the substituents around the benzothiazole core . Such structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets or during chemical reactions.

Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, which are influenced by the nature of the substituents on the ring system. For example, the bromination of benzothiazoles has been shown to occur selectively at certain positions, depending on the existing substituents and reaction conditions . The presence of a bromine atom on the benzothiazole ring can facilitate further functionalization through nucleophilic substitution reactions, allowing for the introduction of additional groups, such as methylthio, to yield compounds like 5-Bromo-2-(methylthio)benzothiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their practical applications in chemical synthesis and pharmaceutical development. The introduction of electron-withdrawing groups like bromine can affect the electron density of the benzothiazole ring, altering its reactivity patterns . Additionally, the presence of a methylthio group can influence the lipophilicity of the molecule, which is an important factor in drug design and bioavailability .

Applications De Recherche Scientifique

-

Pharmaceutical and Medicinal Chemistry

- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

- Benzothiazoles have been found to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

-

- Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

- This review paper provided recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

-

Synthetic Strategies of 2-Arylbenzothiazole

- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

-

Synthesis of 2-Substituted Benzothiazoles

- Benzothiazole can serve as unique and versatile scaffolds, especially in synthetic and pharmaceutical chemistry because of their potent and significant pharmacological activities .

- This important class of derivatives possess numerous pharmacological activities like antitumor, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic activities and so on .

- Antibacterial Potential of Benzothiazole Derivatives

- Antimicrobial resistance (AMR) is a worldwide concern among infectious diseases due to increased mortality, morbidity and treatment cost .

- Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

- Reported data indicated that benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

- The present review analyzed the synthesis, structure-activity relationship (SAR) and mechanism of action studies of benzothiazole derivatives as antibacterial agents reported by various research groups in the last five years (2018–2022) .

Propriétés

IUPAC Name |

5-bromo-2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMLEPVOELTZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384225 | |

| Record name | 5-Bromo-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methylthio)benzo[d]thiazole | |

CAS RN |

203395-29-3 | |

| Record name | 5-Bromo-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)